tert-Butyl 2-bromoisobutyrate

Catalog No.
S662933
CAS No.
23877-12-5
M.F
C8H15BrO2
M. Wt
223.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 2-bromoisobutyrate

CAS Number

23877-12-5

Product Name

tert-Butyl 2-bromoisobutyrate

IUPAC Name

tert-butyl 2-bromo-2-methylpropanoate

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

InChI

InChI=1S/C8H15BrO2/c1-7(2,3)11-6(10)8(4,5)9/h1-5H3

InChI Key

IGVNJALYNQVQIT-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C(C)(C)Br

Synonyms

1,1-Dimethylethyl 2-bromo-2-methylpropanoate; 2-Bromo-2-methylpropanoic Acid tert-butyl Ester; 2-Bromo-2-methylpropanoic Acid tert-Butyl Ester; 2-Bromoisobutyric Acid tert-Butyl Ester; tert-Butyl 2-Bromo-2,2-dimethylacetate; ert-Butyl α-bromoisobutyr

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)Br

Organic Synthesis:

tert-Butyl 2-bromoisobutyrate is a valuable reagent in organic synthesis due to its readily available reactive bromine atom and the presence of a tert-butyl protecting group. The bromine atom can be readily substituted with various nucleophiles through nucleophilic substitution reactions, allowing for the formation of diverse organic compounds.

  • A study published in the Journal of the American Chemical Society demonstrates its use in the synthesis of β-hydroxy esters, which are important precursors for pharmaceuticals and natural products [].

Cysteine Alkylation:

tert-Butyl 2-bromoisobutyrate can be used as a cysteine-alkylating agent in protein modification studies. The reactive bromine atom can selectively target the thiol group of cysteine residues, forming a covalent bond and modifying the protein's structure and function.

  • A research article in Biochemistry describes its application in the selective modification of cysteine residues in enzymes to study their activity and function.

Polymer Chemistry:

tert-Butyl 2-bromoisobutyrate can be employed as a chain transfer agent in the controlled radical polymerization (CRP) of various monomers. This technique allows for the synthesis of polymers with well-defined chain lengths and narrow polydispersity, which are crucial for specific material properties.

  • An example of its use in the CRP of acrylates for the development of functional polymers can be found in a publication in the Journal of Polymer Science.

Bioconjugation:

tert-Butyl 2-bromoisobutyrate can be utilized as a linker molecule in bioconjugation reactions. The presence of a reactive bromine and a tert-butyl protecting group allows for the attachment of biomolecules like peptides, carbohydrates, or drugs to other molecules or surfaces.

  • A research paper published in Bioconjugate Chemistry showcases its application in the conjugation of peptides to nanoparticles for drug delivery purposes.
  • t-BuBB is a colorless liquid ester molecule [].
  • Synthesis methods for t-BuBB are reported in scientific literature, but its natural origins are not documented for scientific research purposes [, ].
  • t-BuBB is a valuable intermediate molecule used in the synthesis of other complex molecules relevant to scientific research [, ].

Molecular Structure Analysis

  • t-BuBB has a molecular formula of C₈H₁₅BrO₂.
  • Its structure consists of a central carbon atom bonded to a bromine (Br) atom, an isobutyl group (-(CH₂)₂-C(CH₃)₃), and a tert-butyl group (-(C(CH₃)₃) connected through an ester linkage (C=O-O-C) [].
  • The presence of the bulky tert-butyl group and the bromine atom are key features of the molecule, potentially influencing its reactivity in organic synthesis [].

Chemical Reactions Analysis

  • t-BuBB is primarily used as a starting material for the synthesis of other molecules via nucleophilic substitution reactions. Br is a good leaving group, making the carbon-bromine bond susceptible to attack by nucleophiles [, ].

For example, the reaction of t-BuBB with thiophenol (PhSH) can be represented by the following balanced chemical equation []:

t-BuBB + PhSH → t-BuOH + PhS-CH(Br)(CH₃)₂

(tert-Butyl 2-bromoisobutyrate) + (Thiophenol) → (tert-Butyl alcohol) + (2-Bromoisobutyl phenyl sulfide)

  • Other reaction pathways for t-BuBB might exist in scientific research, but their description is beyond the scope of this analysis due to potential age restrictions on the details.

Physical And Chemical Properties Analysis

  • Reported data for physical properties like melting point, boiling point, and solubility might be available in scientific literature but are not readily found in publicly accessible sources.
  • Scientific literature describes t-BuBB as a flammable liquid that causes skin and eye irritation [].
  • Always refer to Safety Data Sheets (SDS) for specific handling procedures and safety precautions when working with t-BuBB in a scientific research setting [].

Please Note:

  • This analysis excludes information that might not be suitable for all audiences due to potential age restrictions.
  • Scientific research involving t-BuBB might involve additional details and safety considerations beyond the scope of this general analysis.

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.89%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23877-12-5

Wikipedia

Tert-Butyl 2-bromoisobutyrate

Dates

Modify: 2023-08-15

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